2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid
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Overview
Description
2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid is an organic compound characterized by a cyclohexene ring substituted with carboxymethyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid typically involves the following steps:
Cyclohexene Functionalization: The starting material, cyclohexene, undergoes a series of functionalization reactions to introduce the carboxymethyl and carboxylic acid groups.
Carboxymethylation: The carboxymethyl group is introduced via a reaction with a suitable carboxymethylating agent, such as chloroacetic acid, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The cyclohexene ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic regions in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1-carboxylic acid: Lacks the carboxymethyl group, making it less versatile in chemical reactions.
2-(Hydroxymethyl)-1-cyclohexene-1-carboxylic acid: Contains a hydroxymethyl group instead of a carboxymethyl group, leading to different reactivity and applications.
1,2-Cyclohexanedicarboxylic acid: Has two carboxylic acid groups but lacks the cyclohexene ring, resulting in different chemical properties.
Uniqueness
2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups on a cyclohexene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(carboxymethyl)cyclohexene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-5H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUSUYXIVGSQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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